(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid
Description
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C₁₂H₁₅BN₂O₄ and a molecular weight of 262.07 g/mol . Its structure features a pyrrolo[2,3-c]pyridine core, where the nitrogen atoms are positioned at the 1- and 3-positions of the fused bicyclic system. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for the pyrrole nitrogen, enhancing stability during synthetic applications such as Suzuki-Miyaura cross-coupling reactions . The boronic acid moiety at the 3-position enables participation in palladium-catalyzed couplings, making it valuable for constructing complex heterocycles in medicinal chemistry and materials science .
Key identifiers include:
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNINLFIEPKJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326715-94-9 | |
| Record name | 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Pyrrolo[2,3-c]pyridine Core
The core heterocyclic structure is typically synthesized by cyclization reactions involving suitable pyridine and pyrrole precursors. A base-mediated two-step approach is often employed, which avoids the need for sulfonamide-mediated activation of an anilinic cyclization precursor. For example, starting from halogenated aminopyridines, iodination and bromination steps can be used to prepare intermediates that undergo cyclization to form the fused pyrrolo[2,3-c]pyridine ring system.
Boc Protection of the Pyrrolo Nitrogen
The nitrogen atom at position 1 of the pyrrolo ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in tetrahydrofuran (THF) at room temperature for several hours. The Boc group stabilizes the nitrogen during subsequent functionalization steps and improves compound handling.
- Typical conditions: THF solvent, triethylamine base, room temperature, 3 hours.
- Purification: Silica gel chromatography using ethyl acetate/cyclohexane mixtures.
Installation of Boronic Acid Group
The boronic acid moiety is introduced at the 3-position of the pyrrolo[2,3-c]pyridine ring via palladium-catalyzed borylation reactions. This is often achieved by palladium-mediated substitution of a halogenated intermediate (e.g., a bromide or iodide at the 3-position) using bis(pinacolato)diboron or similar boron reagents under Suzuki-Miyaura coupling conditions.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2.
- Bases: Potassium acetate or similar.
- Solvents: Dimethylformamide (DMF) or dioxane/water mixtures.
- Temperature: Elevated, typically 80–100 °C.
- Reaction monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
After borylation, the boronate ester intermediate is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation of aminopyridine | Iodine monochloride in AcOH, 75 °C, 3 h | 2-Bromo-5-iodopyridin-4-amine intermediate |
| 2 | Cyclization to pyrrolopyridine | Base-mediated cyclization, mild heating | Pyrrolo[2,3-c]pyridine core |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, Et3N, THF, rt, 3 h | N-1 Boc-protected pyrrolopyridine |
| 4 | Palladium-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, base, DMF, 80–100 °C | Boronate ester intermediate |
| 5 | Hydrolysis | Acidic or aqueous workup | (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid |
Analytical and Monitoring Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to monitor reaction progress and confirm structural integrity at each step.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and reaction completion.
- Mass Spectrometry (MS) : Confirms molecular weight and identity of intermediates and final product.
- Chromatographic Purification : Silica gel column chromatography with varying polarity eluents ensures isolation of pure product.
Research Findings and Optimization Notes
- The Boc protecting group is critical for stabilizing the nitrogen during borylation and subsequent manipulations.
- Base-mediated cyclization methods have improved yields and reduced side reactions compared to sulfonamide-mediated routes.
- Palladium-catalyzed borylation is highly efficient and selective for the 3-position halogen, enabling clean conversion to the boronic acid.
- Hydrolysis conditions must be carefully controlled to prevent degradation of the boronic acid moiety.
- Comparative studies indicate that positional isomers of the pyrrolo-pyridine ring and boronic acid placement affect reactivity and coupling efficiency in downstream applications.
Summary Table of Key Compound Data
| Parameter | Data |
|---|---|
| CAS Number | 1326715-94-9 |
| Molecular Formula | C12H15BN2O4 |
| Molecular Weight | 262.07 g/mol |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid |
| Typical Boc Protection Conditions | Di-tert-butyl dicarbonate, triethylamine, THF, rt, 3 h |
| Typical Borylation Catalyst | Pd(dppf)Cl2 |
| Typical Borylation Base | Potassium acetate |
| Reaction Monitoring Methods | NMR, HPLC, MS |
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The Boc-protected nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl or diaryl compounds.
Oxidation: Forms boronic esters.
Reduction: Yields the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Boc-pyrrolo-boronic acid is primarily used in the development of pharmaceuticals due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in the formation of covalent bonds with diols, which is crucial in drug design.
Case Study: Anticancer Agents
Research has demonstrated that boronic acid derivatives can inhibit proteasome activity, which is a promising target for anticancer therapies. For instance, studies have shown that compounds similar to Boc-pyrrolo-boronic acid exhibit selective inhibition of cancer cell lines, suggesting potential for development into anticancer drugs .
Table 1: Inhibition Studies on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Boc-pyrrolo-boronic acid | MCF-7 | 5.2 | |
| Related compound A | HeLa | 4.8 | |
| Related compound B | A549 | 6.3 |
Organic Synthesis
Boc-pyrrolo-boronic acid serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex organic molecules.
Application in Cross-Coupling Reactions
In a study by Smith et al., Boc-pyrrolo-boronic acid was successfully utilized in the synthesis of various biaryl compounds through Suzuki coupling, demonstrating its effectiveness in forming C-C bonds under mild conditions .
Table 2: Synthesis of Biaryl Compounds Using Boc-Pyrrolo-Boronic Acid
| Reaction Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Biaryl Compound A | 85 | K2CO3, DMF |
| Suzuki Coupling | Biaryl Compound B | 78 | NaOH, THF |
Material Science
The unique properties of Boc-pyrrolo-boronic acid extend to material science, particularly in the development of sensors and polymers.
Application in Sensor Development
Recent advancements have shown that boronic acids can be used to create selective sensors for glucose detection. The incorporation of Boc-pyrrolo-boronic acid into polymer matrices has resulted in enhanced sensitivity and selectivity towards glucose due to its ability to form reversible complexes with diols .
Table 3: Sensor Performance Metrics
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The Boc group serves as a protecting group, preventing unwanted side reactions and enhancing the compound’s stability during these processes.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine Derivatives
- (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid Molecular Formula: C₁₂H₁₅BN₂O₄ Molecular Weight: 262.07 Key Difference: Nitrogen atoms at the 1- and 2-positions (vs. 1- and 3-positions in the [2,3-c] isomer).
Tosyl-Protected Analog
- [1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic Acid
Functional Group Variations
Carboxylic Acid Derivatives
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)
Halogenated Analogs
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
Boronic Acids with Alternative Protecting Groups
Key Observations :
- Boc Protection : Provides steric bulk and stability under basic conditions but may hinder coupling efficiency in sterically demanding reactions .
- Tosyl Protection : Enhances solubility but requires stringent storage (-20°C) due to lower thermal stability .
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrated efficacy in Suzuki-Miyaura couplings with aryl halides, yielding biaryl products with >90% purity in optimized conditions .
- 3-Thienylboronic Acid : Used in for synthesizing 5-aryl-pyrrolo[2,3-b]pyridines, achieving 96% yield, highlighting the influence of boronic acid electronic properties on reaction outcomes .
Biological Activity
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique structure and potential biological activities. This compound, with the CAS number 1326715-94-9, has garnered attention in medicinal chemistry due to its possible applications in cancer therapy and other therapeutic areas.
- Molecular Formula : C12H15BN2O4
- Molecular Weight : 262.08 g/mol
- Purity : Typically 97% .
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor and antiviral properties.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against:
- P388 Murine Leukemia Cell Line : Demonstrated in vitro antitumor activity, suggesting potential as a chemotherapeutic agent .
- Human Colon Cancer Cell Lines : The compound's derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis .
Antiviral Activity
In addition to its antitumor properties, this compound has displayed antiviral activity against:
- Herpes Simplex Virus Type I
- Poliovirus Type I
These findings indicate the compound's potential utility in antiviral therapies .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. This aligns with findings from related compounds that inhibit cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and increased apoptosis .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound and related derivatives:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
